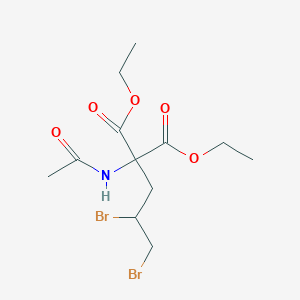
Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate
Description
Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate is an organic compound with a complex structure that includes acetamido, dibromopropyl, and malonate groups
Properties
CAS No. |
49761-11-7 |
|---|---|
Molecular Formula |
C12H19Br2NO5 |
Molecular Weight |
417.09 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-(2,3-dibromopropyl)propanedioate |
InChI |
InChI=1S/C12H19Br2NO5/c1-4-19-10(17)12(15-8(3)16,6-9(14)7-13)11(18)20-5-2/h9H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
HGRIJVNTCSZSGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(CBr)Br)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate typically involves multiple steps. One common method starts with the reaction of diethyl malonate with acetamide in the presence of a base to form diethyl 2-acetamido-malonate. This intermediate is then reacted with 2,3-dibromopropyl bromide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate can undergo various chemical reactions, including:
Substitution Reactions: The dibromopropyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate involves its interaction with specific molecular targets. The dibromopropyl group can form covalent bonds with nucleophilic sites in enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-acetamido-2-pentyl-propanedioate
- Diethyl 2-acetamido-2-[(4-methoxy-3,5-dimethyl-phenyl)methyl]propanedioate
Uniqueness
Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate is unique due to the presence of the dibromopropyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the dibromopropyl group or have different substituents, leading to variations in their chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


